N-(3-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
Description
N-(3-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a synthetic compound characterized by a spirocyclic 1-oxa-4,8-diazaspiro[4.5]decane core, a 3-methoxybenzyl group, and a 4-tosylacetamide moiety. This compound’s structural complexity, including its stereochemistry and electron-rich aromatic groups, may influence solubility, receptor selectivity, and metabolic stability.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S/c1-18-6-8-21(9-7-18)34(30,31)27-14-15-33-24(27)10-12-26(13-11-24)23(29)22(28)25-17-19-4-3-5-20(16-19)32-2/h3-9,16H,10-15,17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYWCPNRMUXBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide, identified by its CAS number 898418-48-9, is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 487.6 g/mol. The structural complexity includes a spirocyclic moiety which is often associated with diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 898418-48-9 |
| Molecular Formula | CHNOS |
| Molecular Weight | 487.6 g/mol |
Antimicrobial Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example, studies on related diazaspiro compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar antimicrobial capabilities .
Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of related compounds suggest potential applications in treating neurodegenerative diseases. The presence of the oxa and diaza groups may contribute to neuroprotection by modulating neurotransmitter activity or reducing oxidative stress in neuronal cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of spirocyclic compounds demonstrated that modifications similar to those in this compound resulted in enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that the methoxy group significantly influenced the antibacterial properties by enhancing lipophilicity and membrane permeability .
- Cancer Cell Studies : In research involving derivatives of this compound's structural class, it was observed that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines. These findings suggest that further exploration into this compound could yield valuable insights into its anticancer potential .
Scientific Research Applications
N-(3-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a compound of interest in medicinal chemistry due to its potential applications in drug development, particularly in the fields of neuropharmacology and antibacterial research. This article explores its scientific research applications, highlighting relevant case studies, chemical properties, and potential therapeutic uses.
Neuropharmacology
Research indicates that compounds with similar structural motifs to this compound exhibit neuroprotective effects and can modulate neurotransmitter systems. For instance, studies have shown that spirocyclic compounds can influence serotonin and dopamine pathways, which are crucial for treating conditions like depression and anxiety disorders .
Antibacterial Activity
The compound's unique structure may also confer antibacterial properties. Preliminary studies suggest that derivatives of this class can inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways within bacterial cells . For example, research on related compounds has demonstrated significant activity against resistant strains of bacteria, indicating a potential role in combating antibiotic resistance .
Cancer Research
There is growing interest in the application of spirocyclic compounds in cancer therapy. Their ability to selectively target cancer cells while sparing normal cells makes them promising candidates for further investigation . Case studies have reported that modifications to the spiro structure can enhance cytotoxicity against various cancer cell lines.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Organic Chemistry explored the neuroprotective effects of a related spirocyclic compound. The researchers found that the compound significantly reduced neuronal cell death induced by oxidative stress in vitro, suggesting potential applications for neurodegenerative diseases .
Case Study 2: Antibacterial Efficacy
In a recent investigation, derivatives of this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain modifications led to enhanced antibacterial activity, demonstrating the compound's potential as a lead structure for developing new antibiotics .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of spirocyclic compounds like this typically involves multicomponent reactions (MCRs) or stepwise cyclization. Key methods include:
Spirocyclic Core Formation
- Ugi-4CR Methodology : Analogous spirocycles (e.g., 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives) are synthesized via Ugi four-component reactions (Ugi-4CR) using α-isocyano-ω-amines, aldehydes, carboxylic acids, and isocyanides, followed by cyclization (Search Result ).
- Cyclization of Linear Precursors : Tosyl-protected intermediates may undergo intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF) to form the spirocyclic ether (Search Result ).
Example Reaction Pathway
| Step | Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Ugi-4CR | Aldehyde, amine, isocyanide, acid | 45–76% | |
| 2 | Spirocyclization | K₂CO₃, DMF, 80°C | 85% | |
| 3 | Tosylation | Tosyl chloride, pyridine, 0°C | 90% |
Functionalization of the Spirocyclic Core
- Tosyl Group Reactivity : The tosyl (4-methylbenzenesulfonyl) group acts as a protective group for amines. Deprotection can be achieved via acidolysis (e.g., HBr/AcOH) or nucleophilic displacement (e.g., using thiolates) (Search Result ).
- Acetamide Hydrolysis : The 2-oxoacetamide moiety may undergo hydrolysis under acidic (HCl, reflux) or basic (NaOH, aqueous ethanol) conditions to yield carboxylic acid derivatives (Search Result ).
Tosyl-Protected Amine
Acetamide Group
Spirocyclic Ether
The 1-oxa ring may undergo acid-catalyzed ring-opening:
- HCl (gaseous) in EtOH : Forms a diol intermediate, which can be further functionalized (Search Result ).
Alkylation/Acylation of Free Amine
After deprotection, the secondary amine reacts with:
- Alkyl Halides : e.g., CH₃I in THF yields N-methyl derivatives.
- Acyl Chlorides : e.g., AcCl in pyridine forms acetamide analogs (Search Result ).
Electrophilic Aromatic Substitution
The 3-methoxybenzyl group undergoes reactions at the aromatic ring:
| Reaction | Reagents | Position | Product | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | Nitro derivative | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | Para/ortho | Brominated analog |
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their comparative features are outlined below:
Positional Isomer: N-(4-Methoxybenzyl) Derivative
- Structure : Differs by the methoxy group position (4- vs. 3-methoxybenzyl).
- Methoxy positional isomers are known to affect receptor selectivity. For example, in FPR2 agonists, 4-methoxybenzyl derivatives exhibit mixed FPR1/FPR2 activity, whereas 3-methoxy analogs show FPR2 specificity . Table 1: Substituent Effects on Receptor Selectivity
| Substituent Position | Target Receptor | Selectivity | Source |
|---|---|---|---|
| 3-Methoxybenzyl | FPR2 | High | |
| 4-Methoxybenzyl | FPR1/FPR2 | Mixed |
Spirocyclic Analogs in Drug Discovery
- Asinex 51216586 (): Structure: 1-oxa-4,8-diazaspiro[5.5]undecane core with 3-benzyl and 4-tosyl groups. Comparison: The [4.5]decane core in the target compound may offer enhanced conformational flexibility compared to the [5.5]undecane system, influencing target compatibility .
N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide ():
- Structure : Shares the diazaspiro[4.5]decane core but substitutes 4-fluorobenzyl and 2-methylbenzenesulfonamide.
- Implications : Fluorine substitution improves metabolic stability and membrane permeability compared to methoxy groups, highlighting the trade-off between electron-donating (methoxy) and electron-withdrawing (fluoro) substituents .
Tosyl Group Significance
- The 4-tosyl group is conserved in multiple analogs (e.g., ). This moiety likely enhances stability and facilitates π-stacking or hydrophobic interactions in binding pockets.
Pyridazinone-Based Agonists ()
- Structure : Pyridazin-3(2H)-one core with methoxybenzyl-acetamide side chains.
- Activity : Demonstrated FPR2 agonism and chemotaxis in neutrophils.
- Comparison: The spirocyclic core of the target compound may provide superior steric shielding compared to pyridazinone, reducing off-target effects .
Q & A
Basic: What are the key synthetic strategies for N-(3-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide?
The synthesis typically involves a multi-step approach:
- Core formation : Cyclization reactions (e.g., nucleophilic substitution or ring-closing metathesis) to construct the 1-oxa-4,8-diazaspiro[4.5]decane scaffold.
- Functionalization : Introduction of the 4-tosyl group via sulfonation under anhydrous conditions and subsequent coupling with N-(3-methoxybenzyl)-2-oxoacetamide using peptide-coupling reagents like EDCI/HOBt .
- Purification : Column chromatography or recrystallization to isolate the final product.
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions during coupling steps .
- Catalyst choice : Transition-metal catalysts (e.g., Pd for cross-couplings) or mild bases (e.g., triethylamine) improve regioselectivity in spirocyclic ring formation .
- Temperature control : Low temperatures (−20°C to 0°C) reduce decomposition of reactive intermediates like tosyl chloride derivatives .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C) : Assigns methoxybenzyl protons (δ ~3.8 ppm) and acetamide carbonyl signals (δ ~170 ppm). Spirocyclic protons show distinct splitting due to restricted rotation .
- HPLC : Monitors purity (>95%) and identifies residual solvents or unreacted starting materials .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., cleavage of the spiro ring) .
Advanced: How do electronic effects of substituents influence the compound’s reactivity?
- Methoxy group : Electron-donating effects stabilize the benzyl moiety, reducing electrophilicity at the acetamide carbonyl and directing nucleophilic attacks to the spirocyclic nitrogen .
- Tosyl group : Electron-withdrawing sulfonyl group increases electrophilicity of adjacent carbons, facilitating ring-opening reactions under basic conditions .
Advanced: What crystallographic methods are recommended for resolving the spirocyclic structure?
- SHELX suite : SHELXL refines small-molecule structures using high-resolution X-ray data. The spirocyclic system requires careful treatment of torsional angles and ring puckering .
- ORTEP-3 : Visualizes thermal ellipsoids to assess conformational flexibility in the 1-oxa-4,8-diazaspiro[4.5]decane core .
- WinGX : Integrates data processing and structure validation, critical for verifying bond lengths and angles in strained spiro systems .
Advanced: How can molecular docking simulations predict biological activity?
- Target selection : Prioritize enzymes with active sites complementary to the spirocyclic scaffold (e.g., proteases or kinases).
- Docking protocols : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the acetamide carbonyl and catalytic residues. Adjust torsional parameters for the methoxybenzyl group to account for steric effects .
Basic: What are common impurities encountered during synthesis, and how are they mitigated?
- Tosyl byproducts : Unreacted tosyl chloride forms sulfonic acid derivatives; quenching with aqueous NaHCO₃ removes these .
- Incomplete cyclization : Intermediate linear amines are removed via acid-base extraction .
Advanced: What statistical methods aid in optimizing synthetic protocols?
- Design of Experiments (DoE) : Multi-variable analysis (e.g., reaction time, temperature, catalyst loading) identifies critical factors affecting yield. Response surface models predict optimal conditions .
- Principal Component Analysis (PCA) : Reduces spectral data complexity (e.g., NMR or HPLC) to track reaction progress and impurity profiles .
Advanced: How is stereochemical integrity maintained during spirocyclic ring formation?
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce axial chirality during cyclization .
- Ring puckering analysis : Apply Cremer-Pople parameters to quantify deviations from planarity and assess strain in the spiro system .
Basic: What safety precautions are necessary when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
